N'-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
Description
N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromo-difluorophenyl group and an oxolan-2-ylmethyl group attached to an oxamide core
Properties
IUPAC Name |
N'-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF2N2O3/c14-9-4-7(15)5-10(16)11(9)18-13(20)12(19)17-6-8-2-1-3-21-8/h4-5,8H,1-3,6H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHQHYOQKMXVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=C(C=C(C=C2Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 4,6-difluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromo-4,6-difluoroaniline.
Formation of Oxamide: The brominated product is then reacted with oxalyl chloride to form the corresponding oxamide intermediate.
Introduction of Oxolan-2-ylmethyl Group: The oxamide intermediate is further reacted with oxolan-2-ylmethylamine under appropriate conditions to yield the final product, N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The oxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromo group.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction.
Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chloro-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
- N’-(2-iodo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
- N’-(2-bromo-4,6-difluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)oxamide
Uniqueness
N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide is unique due to the presence of both the bromo-difluorophenyl group and the oxolan-2-ylmethyl group. This combination of structural features imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the bromo group can participate in unique substitution reactions, while the oxolan-2-ylmethyl group can influence the compound’s solubility and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
